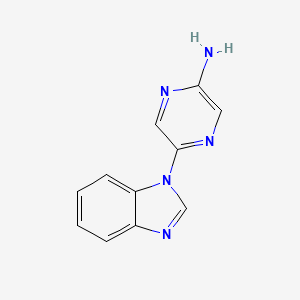

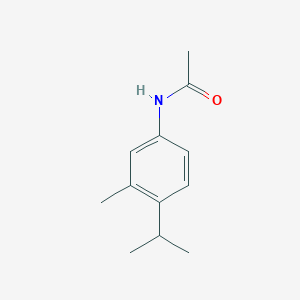

N-(4-isopropyl-3-methylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-isopropyl-3-methylphenyl)acetamide” is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.26948 . It is a type of acetamide, which is a family of organic compounds that share a common functional group characterized by a carbonyl group (C=O) linked to an amine group (NH2).

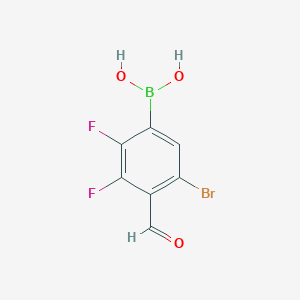

Molecular Structure Analysis

The molecular structure of “N-(4-isopropyl-3-methylphenyl)acetamide” consists of a central carbon atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom. The nitrogen atom is then bonded to a phenyl ring, which is a cyclic arrangement of carbon atoms with alternating single and double bonds. This phenyl ring is substituted at the 4-position with an isopropyl group and at the 3-position with a methyl group .Applications De Recherche Scientifique

- Analgesic Properties : Researchers have explored the analgesic potential of this compound due to its structural similarity to acetaminophen (paracetamol). Investigations focus on understanding its mechanism of action and potential use as a pain-relieving agent .

- Anti-HIV Activity : Some derivatives of N-(4-isopropyl-3-methylphenyl)acetamide have been screened for anti-HIV activity. These studies aim to identify compounds that inhibit HIV replication in infected cells .

- Herbicides : N-(4-isopropyl-3-methylphenyl)acetamide derivatives have been evaluated for herbicidal properties. Researchers investigate their effectiveness in controlling weeds and unwanted plant growth .

- Building Blocks for Organic Synthesis : The compound’s unique structure makes it a valuable building block in organic synthesis. Researchers explore its reactivity and use it to create more complex molecules .

- Enzyme Inhibition : Scientists study the interaction of N-(4-isopropyl-3-methylphenyl)acetamide with enzymes. It may act as an inhibitor or modulator of specific enzymes, impacting cellular processes .

- Structure-Activity Relationship (SAR) : Researchers investigate the relationship between the compound’s structure and its biological activity. SAR studies guide the design of novel derivatives with improved properties .

- Quantum Mechanical Calculations : Theoretical studies involve quantum mechanical calculations to predict the compound’s properties, stability, and reactivity. These insights aid in understanding its behavior at the molecular level .

Pharmaceutical Research and Drug Development

Agrochemicals and Pesticides

Material Science and Organic Synthesis

Biological and Biochemical Studies

Medicinal Chemistry

Computational Chemistry and Molecular Modeling

Propriétés

IUPAC Name |

N-(3-methyl-4-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-8(2)12-6-5-11(7-9(12)3)13-10(4)14/h5-8H,1-4H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJTSEXLQKZRATO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-isopropyl-3-methylphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2912595.png)

![[(E)-4-(Diethylamino)-2-oxobut-3-enyl] 2-cyclohexyl-2-hydroxy-2-phenylacetate](/img/structure/B2912597.png)

![Methyl 2-[2-(furan-2-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2912603.png)

![N-(2,5-difluorophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2912604.png)

![2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/no-structure.png)

![1,3-dimethyl-6-[(2-methylphenyl)amino]-5-[4-(propan-2-yloxy)phenyl]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912607.png)

![2-methyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B2912612.png)